molecular formula C14H11NO2S B187392 1-(Phenylsulfonyl)indole CAS No. 40899-71-6

1-(Phenylsulfonyl)indole

Cat. No. B187392
CAS RN: 40899-71-6
M. Wt: 257.31 g/mol
InChI Key: VDWLCYCWLIKWBV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indole, also known as 1-(Benzenesulfonyl)indole, is a compound with the empirical formula C14H11NO2S . It has a molecular weight of 257.31 . It may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles . It is also used in the synthesis of a potentially useful intermediate, 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate .


Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)indole has been described in several studies . For instance, it has been synthesized via the deamination of 1,2,3,4-tetrahydropyrrolo . Another approach involves the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The SMILES string representation of the molecule is O=S(=O)(c1ccccc1)n2ccc3ccccc23 .


Chemical Reactions Analysis

1-(Phenylsulfonyl)indole is highly reactive and can undergo various chemical reactions. It has been reported to react with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF3-OEt2) acid . The reactions proceed through the corresponding cation and are moderately selective for the anti products .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)indole is an off-white to pink crystalline powder . It has a melting point of 78-80°C (lit.) . The density is predicted to be 1.26±0.1 g/cm3 . It is insoluble in water .

Scientific Research Applications

  • Synthesis and Structural Analysis : New derivatives of 1-(Phenylsulfonyl)indole have been synthesized, and their crystal structures analyzed using X-ray crystallography. These studies reveal insights into the geometric and packing parameters of these derivatives (Jasinski, Rinderspacher, & Gribble, 2009); (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

  • Nucleophilic Addition Reactions : Research has been conducted on the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, leading to the synthesis of 3-substituted-2-nitroindoles (Pelkey, Barden, & Gribble, 1999).

  • Reactions with Organocuprate Nucleophiles : The reactivity of bis(phenylsulfonyl)-1H-indole with organocuprate nucleophiles has been studied, highlighting its potential as a substrate for nucleophilic addition to the indole core (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

  • Direct Lithiation Routes : Research has focused on developing efficient methods for preparing 2-acyl-1-(phenylsulfonyl)indoles through direct lithiation routes (Jiang & Gribble, 2002).

  • Interaction with DNA : The interaction of specific 1-(phenylsulfonyl)indole derivatives with DNA has been studied using spectroscopic methods, indicating potential biological applications (Sivaraman, Subramanian, Velmurugan, Subramanian, & Seetharaman, 1996).

  • Sulfonation Studies : The sulfonation of 1-(phenylsulfonyl)indoles using chlorosulfonic acid in acetonitrile has been explored, leading to a clean and simple protocol for synthesizing various sulfonamide derivatives (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).

  • Cycloaddition Reactions : The cycloaddition of α,ω-diynes to the 2,3-double bond of indole, including 1-(phenylsulfonyl)indole, has been investigated, contributing to the synthesis of complex carbazole derivatives (Boese, Sickle, & Vollhardt, 1994).

Safety And Hazards

1-(Phenylsulfonyl)indole is classified as a non-combustible solid . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(benzenesulfonyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLCYCWLIKWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311068
Record name 1-(Phenylsulfonyl)indole
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)indole

CAS RN

40899-71-6
Record name 40899-71-6
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Record name 1-(Phenylsulfonyl)indole
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Synthesis routes and methods I

Procedure details

The preparation of compounds in which L1 is --SO2 -- is shown in Scheme 7. According to Scheme 7, the desired substituted indole is reacted with p-tolyldisulfide and sulfonyl chloride in the presence of triethylamine to form 3-(p-tolylthio)indole 44. Reaction of 44 with phenylsulfonyl chloride and KOH gives 1-phenylsulfonylindole derivative 45 which is oxidized to 46 with H2O2 in acetic acid. Bromination of 46 with N-bromosuccinimide and benzoyl peroxide gives bromomethyl compound 47. Displacement of bromide with potassium bis(t-butyloxycarbonyl)amide and deprotection with trifluoroacetic acid followed by sodium carbonate gives benzyl amine 49. Reaction of 49 with ethoxynitropyridine 34, in which any one of A, B, C, or D is nitrogen, followed by reduction with iron and NH4Cl gives diamine 51 which is converted to imidazopyridine 52 as described in Scheme 3b. The desired final product 53 is then prepared as described in PCT/US92/05890 (international publication no. WO 93/1813). ##STR16##
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Synthesis routes and methods II

Procedure details

To a stirred and cooled (to about 0° C.) solution of ethyl indole-2-carboxylate 10 (1 eq.) in DMF (2 ml/mmol) under N2, was added NaH (60% in oil, 1.2 eq.) portionwise. When gas evolution stopped, benzenesulfonyl chloride (1.2 eq.) was added. The reaction mixture was stirred for about 1 hour (TLC monitoring, eluent dichloromethane); a small amount of water then was added carefully and the DMF was evaporated. The crude residue was dissolved in ethyl acetate and washed with water and brine. After drying and evaporation of the solvents, the compound was purified by chromatography on silica gel (eluent: C6H12/EtOAc 9/1 to 7/3) to give the N-phenylsulfonylindole 62c.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of indole (2.4 g, 20 mol) in dry THF (20 ml) under argon at −78° C. was added dropwise via syringe over 10 min n-butyllithium (1.6M in hexanes; 14 ml). The cooling bath was removed and the solution was stirred for 1 h while warming to 0° C. The resulting indole anion precipitated as a very fine white solid in a cloudy colorless solution. After the suspension was recooled to −78° C., benzenesulfonyl chloride (2.8 ml, 22 mmol) was added via syringe over 20 min, keeping the temperature below −60° C. The resulting colorless mixture was allowed to warm slowly to room temperature overnight, poured into 2% aqueous sodium bicarbonate (30 ml), and extracted with ethyl acetate (2×25 ml). The combined extracts were washed with 2% aqueous sodium bicarbonate(30 ml), water (2×25 ml), dried over anhydrous sodium sulphate, and evaporated to give a light amber oil which crystallized when triturated with 2:1 hexane/ether (15 ml). After standing in the cold (−20° C.) for several hours, the product was collected by filtration, washed with hexane, and dried in vacum to provide pure 1-phenylsulfonyl-indole (60) as white crystals (4.8 g, 90.6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Phenylsulfonyl)indole

Q & A

Q1: What is the molecular formula and weight of 1-(Phenylsulfonyl)indole?

A1: 1-(Phenylsulfonyl)indole has the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol. []

Q2: Is there structural information available from spectroscopic data?

A2: Yes, crystal structures of 1-(Phenylsulfonyl)indole and several derivatives have been determined using X-ray crystallography. These studies reveal that the phenylsulfonyl group is typically oriented nearly perpendicular to the indole ring system. [, , , , ]

Q3: Why is 1-(Phenylsulfonyl)indole considered a useful synthetic intermediate?

A3: The phenylsulfonyl group serves as a protecting group for the indole nitrogen, allowing for selective reactions at other positions on the indole ring. This protection is particularly important for reactions involving strong bases or nucleophiles, which could otherwise react with the indole nitrogen. [, , , ]

Q4: What types of reactions can be performed with 1-(Phenylsulfonyl)indole?

A4: 1-(Phenylsulfonyl)indole is susceptible to a variety of reactions, including: * Lithiation: Treatment with strong bases like s-butyllithium can generate 2-lithio and 3-lithio derivatives, allowing for further functionalization at these positions. [, , ] * Nucleophilic Addition: The electron-withdrawing nature of the phenylsulfonyl group enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic addition reactions. This property allows for the synthesis of various 2-substituted and 3-substituted indole derivatives. [, , , ] * Electrophilic Substitution: While less common, electrophilic aromatic substitution reactions can also be performed, albeit with lower regioselectivity compared to unprotected indoles. [] * Cycloadditions: 1-(Phenylsulfonyl)indole can participate in Diels-Alder reactions with dienes, providing access to carbazole derivatives. [, , ] * Metal-Mediated Reactions: The indole 2,3-double bond can undergo [2+2+2] cycloadditions with α,ω-diynes in the presence of cobalt catalysts, yielding dihydrocarbazoles. []

Q5: Can the phenylsulfonyl group be removed after the desired reaction?

A5: Yes, the phenylsulfonyl group can be cleaved under various conditions, such as basic hydrolysis or reductive cleavage with sodium amalgam. [, ]

Q6: Has 1-(Phenylsulfonyl)indole been used in the synthesis of biologically active molecules?

A6: Yes, it has served as a key building block for synthesizing compounds with diverse biological activities, including:* Dopamine agonists: Derivatives of 1-(Phenylsulfonyl)indole have been utilized in the preparation of compounds exhibiting dopamine agonist activity. [] * Aziridinomitosenes: Researchers have explored its use in developing enantiospecific synthetic routes towards aziridinomitosenes, potent antitumor agents. []* Cholinesterase and 5-HT6 receptor ligands: Studies have investigated 1-(Phenylsulfonyl)indole-based compounds as potential multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, aiming to address Alzheimer's disease. []

Q7: Are there any known Structure-Activity Relationship (SAR) studies related to 1-(Phenylsulfonyl)indole derivatives?

A7: While the provided research doesn't delve deep into comprehensive SAR studies, certain observations can be made:* The position of substituents on the indole ring significantly influences biological activity. [, , ]* The nature of the substituent at the 2-position of the indole can impact binding affinity to specific targets. []* Introducing additional functional groups to the phenylsulfonyl ring could potentially modulate activity and selectivity profiles.

Q8: Have computational methods been applied to study 1-(Phenylsulfonyl)indole?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and molecular orbitals of 1-(Phenylsulfonyl)indole and its derivatives. These studies offer insights into electronic transitions and reactivity. []

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